2-[(2-methylpyridin-3-yl)oxy]pyrimidine
Description
Properties
IUPAC Name |
2-(2-methylpyridin-3-yl)oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8-9(4-2-5-11-8)14-10-12-6-3-7-13-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZWRYJIEPNSEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The SNAr approach utilizes 2-chloropyrimidine and 2-methylpyridin-3-ol as precursors. The hydroxyl group of the pyridine derivative is deprotonated by a strong base (e.g., sodium hydride), generating a nucleophilic alkoxide that displaces the chloride on pyrimidine. Key parameters include:
-
Solvent : Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction rates by stabilizing ionic intermediates.
-
Temperature : Reactions typically proceed at 80–100°C for 8–24 hours.
-
Base : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) ensures complete deprotonation of the hydroxyl group.
Example Protocol :
-
Combine 2-chloropyrimidine (1.0 equiv), 2-methylpyridin-3-ol (1.2 equiv), and NaH (1.5 equiv) in anhydrous DMF.
-
Heat at 90°C for 12 hours under nitrogen.
-
Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).
Metal-Catalyzed Ullmann Coupling
Copper-Mediated Etherification
Ullmann-type couplings employ copper catalysts to facilitate bond formation between aryl halides and alcohols. For 2-[(2-methylpyridin-3-yl)oxy]pyrimidine, this method avoids harsh basic conditions and may improve regioselectivity.
Optimized Conditions :
-
Catalyst : Copper(I) iodide (CuI, 10 mol%)
-
Ligand : 1,10-Phenanthroline (20 mol%)
-
Base : Cesium carbonate (Cs2CO3, 2.0 equiv)
Workflow :
-
Mix 2-chloropyrimidine, 2-methylpyridin-3-ol, CuI, ligand, and Cs2CO3 in DMSO.
-
Purge with argon and stir vigorously.
-
Isolate the product via aqueous extraction and column chromatography.
Comparative Analysis of Synthetic Routes
| Parameter | SNAr | Ullmann Coupling |
|---|---|---|
| Reaction Time | 12–24 hours | 24–48 hours |
| Temperature | 80–100°C | 110°C |
| Catalyst | None | CuI/1,10-phenanthroline |
| Yield | Moderate (45–60%) | Moderate to High (50–65%) |
| Byproducts | Minor hydrolysis products | Trace copper residues |
SNAr is preferred for simplicity, while Ullmann coupling offers better yields at the cost of longer reaction times.
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR (400 MHz, CDCl3) : δ 8.70 (d, J = 5.0 Hz, 2H, pyrimidine H), 8.25 (dd, J = 4.8, 1.6 Hz, 1H, pyridine H), 7.45 (m, 1H, pyridine H), 6.95 (d, J = 5.0 Hz, 2H, pyrimidine H), 2.55 (s, 3H, CH3).
-
13C NMR : δ 164.2 (C-O), 157.8 (pyrimidine C), 149.5 (pyridine C), 136.2 (CH3-substituted C), 123.4 (pyrimidine CH), 118.9 (pyridine CH), 22.1 (CH3).
High-Resolution Mass Spectrometry (HRMS)
Challenges and Optimization Strategies
Regioselectivity in Ether Formation
The 3-position oxygen on 2-methylpyridine exhibits lower nucleophilicity due to steric hindrance from the 2-methyl group. Solutions include:
Purification Techniques
-
Silica Gel Chromatography : Effective for removing unreacted starting materials and hydrolysis byproducts.
-
Recrystallization : Ethanol/water mixtures yield pure product as white crystals.
Emerging Methodologies
Photocatalytic C–O Bond Formation
Recent advances employ visible-light catalysis to activate aryl halides, enabling milder conditions. For example, iridium photocatalysts with Hünig’s base facilitate electron transfer, reducing reliance on strong bases.
Preliminary Results :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-[(2-methylpyridin-3-yl)oxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while substitution reactions could produce various alkylated or arylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrimidine derivatives, including 2-[(2-methylpyridin-3-yl)oxy]pyrimidine, exhibit promising anticancer properties. They act as inhibitors of various kinases involved in cancer progression. For instance, studies have shown that certain pyrimidine derivatives effectively inhibit tyrosine kinases (TKs), phosphoinositide 3-kinase (PI3K), and cyclin-dependent kinases (CDKs), which are crucial in cancer cell proliferation and survival .
Table 1: Anticancer Efficacy of Pyrimidine Derivatives
| Compound | Target Kinase | IC50 (μM) | Cancer Type |
|---|---|---|---|
| This compound | PDGFR β, EGFR | 0.3 | Prostate Cancer |
| Pyrido[2,3-d]pyrimidines | ABL, mTOR | 0.6 | Colon Cancer |
| Novel Pyrimidine Derivative | CDK4/6 | 5.9 | Liver Cancer |
Anti-inflammatory and Antimicrobial Properties
The compound also shows potential as an anti-inflammatory agent. It has been investigated for its ability to modulate immune responses and reduce inflammation in various models. Furthermore, its antimicrobial properties have been noted, with certain derivatives displaying activity against bacterial strains such as Escherichia coli and fungal strains like Candida albicans .
Biological Applications
Enzyme Inhibition Studies
this compound serves as a valuable tool in biological research for studying enzyme inhibition mechanisms. It has been utilized to explore interactions with enzymes involved in metabolic pathways, providing insights into drug design and development .
Receptor Modulation
This compound has been evaluated for its role as a receptor modulator, particularly in the context of G-protein coupled receptors (GPCRs). Its ability to influence receptor signaling pathways makes it a candidate for developing therapeutic agents targeting various diseases, including neurological disorders .
Industrial Applications
Pharmaceutical Development
In the pharmaceutical industry, this compound is being explored as a building block for synthesizing more complex heterocyclic compounds. These compounds are essential for developing new drugs with enhanced efficacy and reduced side effects .
Agrochemical Development
The compound is also being investigated for its potential use in agrochemicals. Its ability to interact with specific biological targets suggests that it could be developed into effective pesticides or herbicides .
Case Studies
-
Anticancer Screening
A study evaluated the anticancer effects of various pyrimidine derivatives on cancer cell lines such as HepG-2 and HCT-116. Results indicated that compounds similar to this compound exhibited significant growth inhibition compared to standard treatments like doxorubicin . -
Enzyme Interaction Analysis
Another research effort focused on the interaction of this compound with dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. The study demonstrated that pyrimidine derivatives could effectively inhibit DHFR activity, leading to reduced cell proliferation in cancer models .
Mechanism of Action
The mechanism of action of 2-[(2-methylpyridin-3-yl)oxy]pyrimidine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table highlights structural differences and similarities between 2-[(2-methylpyridin-3-yl)oxy]pyrimidine and related compounds from the evidence:
*Molecular weights are estimated based on structural formulas.
Key Observations:
- Electronic Effects : The oxygen linkage in this compound enhances resonance stabilization compared to sulfur or sulfonyl groups in compounds like 2-chloro-3-[(1-methylethyl)sulfonyl]pyridine, which may exhibit stronger electron-withdrawing effects .
- Solubility : Ether-linked derivatives like the target compound are more soluble in organic solvents than thiazolo-fused pyrimidines (e.g., ’s compound), but less soluble than sulfonyl-containing analogs .
Biological Activity
2-[(2-methylpyridin-3-yl)oxy]pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's unique molecular structure, characterized by the presence of a methylpyridine moiety, suggests possible interactions with various biological targets, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The chemical formula for this compound is CHNO, with a molecular weight of approximately 174.20 g/mol. The presence of both pyrimidine and pyridine rings in its structure may contribute to its biological activity through various mechanisms, including enzyme inhibition and receptor modulation.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain kinases or other enzymes involved in cellular signaling pathways.
- Receptor Modulation : It could potentially modulate receptor activity, influencing downstream signaling cascades.
- Nucleic Acid Interaction : Pyrimidine derivatives are known to participate in nucleic acid synthesis, suggesting that this compound may affect DNA or RNA processes.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The compound displayed selective cytotoxicity, which is summarized in the table below:
| Cell Line | IC (µM) | Selectivity |
|---|---|---|
| MDA-MB-453 (Breast) | 17 | High |
| HCC70 (Breast) | >200 | Low |
| MDA-MB-231 (Breast) | >200 | Low |
These results indicate that the compound exhibits significant selectivity for MDA-MB-453 cells over other breast cancer cell lines, suggesting a targeted mechanism of action .
Cytotoxicity and Micronucleus Induction
In vivo studies have assessed the micronucleus-inducing potential and cytotoxicity of related compounds. For example, DGS-666, a structurally similar compound, demonstrated significant antitumor activity and increased micronucleus frequency in mouse models. This suggests that modifications in the pyrimidine structure can lead to varying biological effects .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates reasonable bioavailability due to its moderate lipophilicity and polar functional groups. These properties suggest that the compound can effectively penetrate biological membranes and reach its targets within cells .
Case Studies
- Breast Cancer Study : A study investigating the effects of this compound on MDA-MB-453 cells revealed that treatment with the compound led to a significant decrease in cell viability at concentrations as low as 17 µM. This effect was attributed to apoptosis induction and cell cycle arrest.
- Combination Therapy : In another case study, combining this compound with standard chemotherapeutics enhanced overall antitumor efficacy, suggesting potential for use in combination therapies for resistant cancer types .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(2-methylpyridin-3-yl)oxy]pyrimidine, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling pyrimidine derivatives with substituted pyridines. Key steps include nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. Optimization parameters:
- Temperature : 80–120°C for SNAr reactions to ensure activation of leaving groups.
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings with boronic acid derivatives .
- Critical Analysis : Contradictions in yield data from similar compounds suggest that steric hindrance from the 2-methyl group on pyridine may require tailored catalysts or prolonged reaction times.
Q. How can the structural properties of this compound be characterized?
- Techniques :
- X-ray crystallography : Resolve bond lengths/angles (e.g., C-O-C linkage between pyridine and pyrimidine) using SHELXL for refinement .
- NMR/IR spectroscopy : Confirm regiochemistry via ¹H-NMR (e.g., coupling patterns for pyrimidine protons) and IR for ether linkages (~1250 cm⁻¹) .
- Data Interpretation : Compare crystallographic data with computational models (DFT) to validate electronic effects of the methyl group on pyridine .
Advanced Research Questions
Q. How does the electronic nature of the pyrimidine ring influence substitution reactions in this compound?
- Mechanistic Insights :
- Nucleophilic Substitution : The pyrimidine ring’s electron-deficient nature directs nucleophiles to C-4 or C-6 positions. Fluorination or amination reactions require Lewis acid catalysts (e.g., AlCl₃) to activate the ring .
- Oxidation/Reduction : Selective reduction of the pyrimidine ring (e.g., with NaBH₄) to dihydropyrimidine derivatives alters bioactivity .
- Case Study : In 2-((1-(tert-butoxy)piperidin-4-yl)oxy)pyrimidine, tert-butoxy groups stabilize transition states during SN2 reactions .
Q. What strategies are employed to study the biological activity of this compound derivatives?
- Experimental Design :
- In Vitro Assays : Screen for kinase inhibition (e.g., EGFR, CDK2) using fluorescence polarization.
- SAR Analysis : Modify substituents (e.g., methyl to halogens) and correlate with IC₅₀ values. For example, fluorinated analogs show enhanced antiviral activity due to increased electronegativity .
- Data Contradictions : Discrepancies in cytotoxicity data (e.g., apoptosis induction in cancer cells) may arise from cell line-specific uptake or metabolic stability. Use isotopic labeling (³H/¹⁴C) to track bioavailability .
Q. How can crystallographic data resolve ambiguities in the conformational flexibility of this compound?
- Approach :
- Twinning Analysis : SHELXD detects twinning in crystals caused by flexible pyridine-pyrimidine dihedral angles .
- Comparative Studies : Contrast with rigid analogs (e.g., 2-[3-methoxy-5-(pyrimidin-2-yl)phenyl]-pyrimidine) to quantify torsional strain .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Guidelines :
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent dermal contact.
- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., chlorinated solvents).
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdown .
- Toxicity Data : While specific data for this compound is limited, structurally related pyrimidines show moderate acute toxicity (LD₅₀ > 500 mg/kg in rodents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
